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molecular formula C15H17F3O3 B8523248 8-[4(-Trifluoromethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol

8-[4(-Trifluoromethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8523248
M. Wt: 302.29 g/mol
InChI Key: VOSUASUYNUEUHJ-UHFFFAOYSA-N
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Patent
US05387593

Procedure details

This compound was prepared from 1,4-cyclohexanedione monoethylene ketal (10.9 g, 70 mmole) and the Grignard reagent prepared from 4-bromobenzotrifluoride (25.0 g, 110 mmole) and magnesium (2.7 g, 110 mmole) in a manner similar to example 3. The crude product was crystallized from petroleum ether to give the product (20 g, 94.8% ). Calc'd. for C15H17F3O3 : C, 59.60%; H, 5.67%. Found: C, 59.77%; H, 5.62%.
Quantity
10.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Yield
94.8%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=1.[Mg]>>[F:20][C:19]([F:22])([F:21])[C:16]1[CH:17]=[CH:18][C:13]([C:7]2([OH:10])[CH2:6][CH2:5][C:4]3([O:3][CH2:2][CH2:1][O:11]3)[CH2:9][CH2:8]2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
2.7 g
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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